4-エトキシ-2-(トリフルオロメチル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

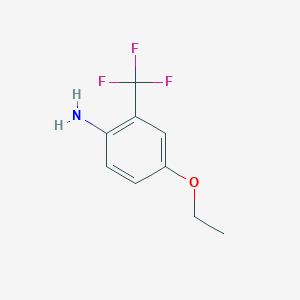

4-Ethoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

科学的研究の応用

4-Ethoxy-2-(trifluoromethyl)aniline is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

作用機序

Target of Action

It’s structurally similar to 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate of hexaflumuron . Hexaflumuron is a benzoylphenylurea insecticide that inhibits the synthesis of chitin in target pests, leading to their death or infertility .

Biochemical Pathways

If it acts similarly to hexaflumuron, it may interfere with the chitin synthesis pathway in insects, disrupting their growth and development .

Pharmacokinetics

Its physical properties such as boiling point (170-173 °c), melting point (34 °c), and density (1282 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to hexaflumuron, it may cause disruption in the growth and development of insects by inhibiting chitin synthesis .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Ethoxy-2-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)aniline: Similar structure but lacks the ethoxy group.

4-Ethoxyaniline: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-Ethoxy-2-(trifluoromethyl)aniline is unique due to the presence of both the ethoxy and trifluoromethyl groups, which impart distinct chemical properties. The combination of these groups can enhance the compound’s reactivity, binding affinity, and stability compared to similar compounds .

生物活性

4-Ethoxy-2-(trifluoromethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

4-Ethoxy-2-(trifluoromethyl)aniline, with the molecular formula C9H10F3N, features an ethoxy group and a trifluoromethyl substituent on the aniline ring. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve interactions with biological targets.

Synthesis

The synthesis of 4-Ethoxy-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with ethylating agents under controlled conditions. This process has been optimized to yield high purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that 4-Ethoxy-2-(trifluoromethyl)aniline exhibits significant antimicrobial properties. In particular, it has shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

This compound demonstrates bactericidal effects, primarily attributed to its ability to disrupt protein synthesis and cell wall integrity in bacteria .

Antifungal Activity

In addition to its antibacterial properties, 4-Ethoxy-2-(trifluoromethyl)aniline has also been evaluated for antifungal activity. It has shown promising results against Candida species, with MIC values indicating effective inhibition of fungal growth (Table 2).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25.0 |

| Aspergillus niger | 50.0 |

The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .

Structure-Activity Relationship (SAR)

The biological activity of 4-Ethoxy-2-(trifluoromethyl)aniline can be correlated with its structural features. Studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models have indicated that modifications at the aniline nitrogen or the ethoxy group can significantly influence potency .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.

- Ethoxy Substitution : Contributes to solubility and interaction with target proteins.

- Aniline Ring Modifications : Alterations can lead to improved selectivity against specific pathogens.

Case Studies

- In Vivo Efficacy : A study investigated the efficacy of 4-Ethoxy-2-(trifluoromethyl)aniline in a mouse model infected with Mycobacterium tuberculosis. While the compound was well-tolerated, it did not significantly reduce bacterial load compared to standard treatments like rifampicin .

- Biofilm Inhibition : Another study focused on its ability to inhibit biofilm formation in Staphylococcus aureus, revealing that it effectively reduced biofilm biomass by over 50% at sub-MIC concentrations .

特性

IUPAC Name |

4-ethoxy-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITILAORUYLLCNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616334 |

Source

|

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-27-5 |

Source

|

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。